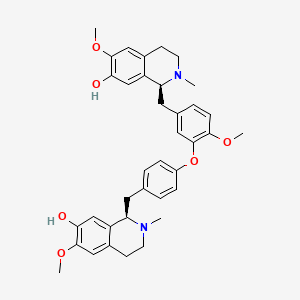
beta-Chlorophenethyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Chlorophenethyl chloroformate: is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of chloroformic acid and is characterized by the presence of a chloroformate group attached to a beta-chlorophenethyl moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Chlorophenethyl chloroformate can be synthesized through the reaction of beta-chlorophenethyl alcohol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled. The use of automated systems ensures the precise addition of reactants and the maintenance of optimal temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Beta-Chlorophenethyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: The compound can be reduced to form beta-chlorophenethyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed:
Substitution: Carbamates or carbonates depending on the nucleophile.
Hydrolysis: Beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: Beta-chlorophenethyl alcohol.
Applications De Recherche Scientifique
Chemistry: Beta-Chlorophenethyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also used in the protection of hydroxyl and amino groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of enzyme mechanisms and protein interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Beta-Chlorophenethyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The chloroformate group is highly reactive and can form stable carbamate or carbonate linkages with amines or alcohols, respectively. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Methyl chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and applications.
Ethyl chloroformate: Another chloroformate ester with similar uses but different physical properties.
Benzyl chloroformate: Used for the protection of amino groups in peptide synthesis.
Uniqueness: Beta-Chlorophenethyl chloroformate is unique due to the presence of the beta-chlorophenethyl group, which imparts distinct reactivity and properties compared to other chloroformate esters. This uniqueness makes it valuable in specific synthetic applications where other chloroformates may not be suitable.
Propriétés
Numéro CAS |
84697-16-5 |
|---|---|
Formule moléculaire |
C9H8Cl2O2 |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
(2-chloro-2-phenylethyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(6-13-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
OTRYZZCHZJTDCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(COC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




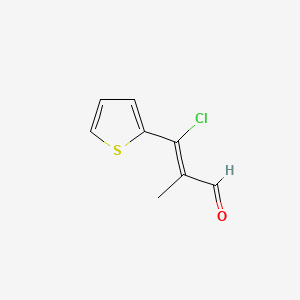


![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)

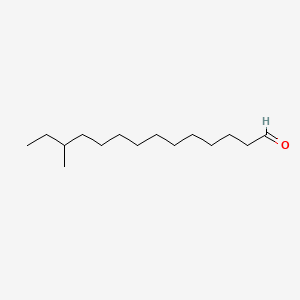
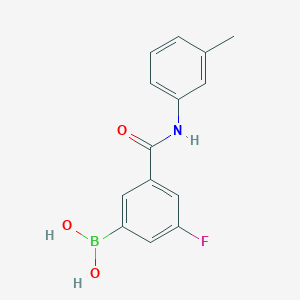
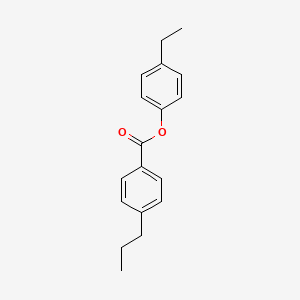
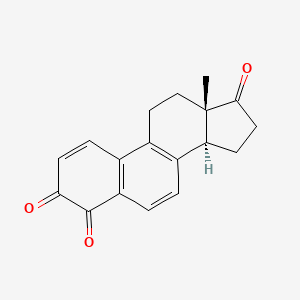
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)

